molecular formula C15H16FN3O3S B2933889 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1351590-91-4

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2933889
CAS RN: 1351590-91-4
M. Wt: 337.37
InChI Key: OLPYXRIQFBVCDQ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of histone deacetylases and carbonic anhydrases, which makes it a valuable tool for studying the role of these enzymes in cellular processes. However, this compound has limitations, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for the study of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to determine the toxicity and safety profile of this compound in animal models and humans. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research fields.

Synthesis Methods

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a complex compound that requires a multi-step synthesis process. The synthesis process involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl 2-bromoacetate to yield ethyl 2-(4-fluoro-3-nitrophenyl)acetate, which is then reacted with hydrazine hydrate to produce 2-(4-fluoro-3-nitrophenyl)hydrazine. The final step involves the reaction of 2-(4-fluoro-3-nitrophenyl)hydrazine with cyclopropanesulfonyl chloride to yield this compound.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. This compound has been studied for its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-3-1-11(2-4-12)14-9-15(20)19(10-17-14)8-7-18-23(21,22)13-5-6-13/h1-4,9-10,13,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPYXRIQFBVCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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